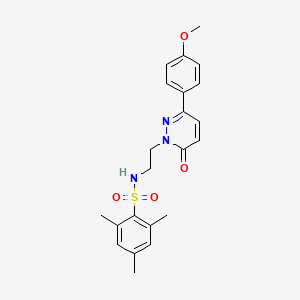
N-(2-(3-(4-メトキシフェニル)-6-オキソピリダジン-1(6H)-イル)エチル)-2,4,6-トリメチルベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん特性
タイトル化合物は抗がん剤としての可能性を示しています。分子ドッキングとMDシミュレーションを含む計算研究は、ERα阻害を通じて乳がん細胞に対する細胞毒性を示唆しています。 具体的には、既知の抗がん剤であるタモキシフェンよりも負の結合自由エネルギーを示します .
有機合成への応用
分光分析(UV-Vis、FT-IR、HRMS、1Dおよび2D NMR)によって確立された化合物の構造は、有機合成に適しています。 研究者たちは、還流条件下でリンカーモードアプローチを使用して、この化合物を合成することに成功しました .
神経保護効果
この化合物については直接研究されていませんが、関連するサリチル酸誘導体は神経保護効果を示しています。 この化合物が同様の特性を共有しているかどうかを調べることは、将来の研究のための興味深い方法となる可能性があります .
ディールス・アルダー反応
明示的に調べられていませんが、芳香族部分の存在は、ディールス・アルダー反応における潜在的な反応性を示唆しています。 さらなる調査により、このコンテキストでの有用性が明らかになる可能性があります .
エネルギー恒常性調節
サリドロシド類似体との構造的類似性から、この化合物はエネルギー恒常性経路に影響を与える可能性があります。 細胞代謝に対するその影響を調査することで、貴重な洞察を得ることができるでしょう .
作用機序
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions .
Pharmacokinetics
The presence of the methoxy group and the pyridazinone ring could be sites of metabolic transformation .
Result of Action
The specific molecular and cellular effects of the compound’s action are currently unknown. Given the lack of information on its targets and mode of action, it’s difficult to predict its precise effects .
生物活性
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure combines a pyridazinone core with a methoxyphenyl group and a sulfonamide moiety, suggesting diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H24N4O3S, with a molecular weight of approximately 388.48 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
Structure Representation
| Component | Description |
|---|---|
| Pyridazinone Core | Central ring structure with nitrogen |
| Methoxyphenyl Group | Aromatic ring with methoxy substitution |
| Benzenesulfonamide Moiety | Sulfonamide functional group |
Anticancer Properties
Research has indicated that compounds similar to N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide exhibit significant anticancer properties. For instance, derivatives containing pyridazine and phenyl groups have been shown to disrupt microtubule dynamics by binding to tubulin, leading to apoptosis in cancer cells. A study demonstrated that specific substitutions at the C2 and C5 positions of similar structures significantly influenced antiproliferative activity against various cancer cell lines, including MCF-7 breast cancer cells .
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by binding to their active sites or allosteric sites.
- Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis .
Other Biological Activities
Apart from anticancer effects, N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide may exhibit:
- Anti-inflammatory Properties : Compounds in this class have been studied for their ability to inhibit inflammatory pathways.
- Antibacterial Activity : Some derivatives have shown efficacy against various bacterial strains, suggesting potential use as antimicrobial agents .
Study 1: Antiproliferative Activity
In a study examining the antiproliferative effects of related compounds, it was found that modifications at the C2 position significantly enhanced activity against MCF-7 cells. The most active derivatives showed IC50 values in the low micromolar range, indicating potent anticancer properties .
Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition capabilities of similar sulfonamide derivatives. The results indicated significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .
特性
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-15-13-16(2)22(17(3)14-15)30(27,28)23-11-12-25-21(26)10-9-20(24-25)18-5-7-19(29-4)8-6-18/h5-10,13-14,23H,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLOMTQYZNSGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














